molecular formula C20H26N2Na2O14S4 B13860380 disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B13860380
M. Wt: 692.7 g/mol
InChI Key: OGWSYBCNDPRGAV-UHFFFAOYSA-L
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Description

Disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonates, disulfides, and pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves multiple steps, including the formation of disulfide bonds and the incorporation of sulfonate groupsThe final step involves the formation of the disulfide linkage, which is achieved through oxidation reactions .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. The process involves the use of advanced reactors and purification systems to handle the complex reactions and intermediates. The key steps include the controlled addition of reagents, precise temperature control, and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying disulfide bond formation and reduction.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker with similar functional groups but different reactivity and applications.

    3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt: A compound with a similar structural motif but different biological activity.

Uniqueness

Disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of disulfide and sulfonate functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H26N2Na2O14S4

Molecular Weight

692.7 g/mol

IUPAC Name

disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C20H28N2O14S4.2Na/c23-15-11-13(39(29,30)31)19(27)21(15)35-17(25)7-3-1-5-9-37-38-10-6-2-4-8-18(26)36-22-16(24)12-14(20(22)28)40(32,33)34;;/h13-14H,1-12H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

OGWSYBCNDPRGAV-UHFFFAOYSA-L

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCSSCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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